molecular formula C14H18ClNO2 B1309940 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid CAS No. 440647-97-2

1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid

Cat. No. B1309940
M. Wt: 267.75 g/mol
InChI Key: BGTLCSVQOWZGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with structural similarities, such as derivatives of cyclohexane carboxylic acids and chlorophenyl groups. These compounds are of interest due to their potential biological activities, such as angiotensin-converting enzyme (ACE) inhibition , muscarinic antagonism , and NMDA receptor complex binding affinity .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from basic building blocks like cyclohexanedimethanol and chloro-nitrobenzotrifluoride . For example, the synthesis of hydroxamic derivatives of cyclohexane carboxylic acids as potential ACE inhibitors involves the alkylation of the amidic nitrogen with methyl or ethyl groups . Similarly, the synthesis of aromatic diamines with a trifluoromethyl pendent group is achieved in two steps from 1,4-cyclohexanedimethanol . These synthetic routes often involve chiral synthetic routes to obtain specific enantiomers with desired biological activities .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by features such as chair conformations of the cyclohexane rings , the presence of chiral centers , and the orientation of substituents such as carboxylate groups . The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives reveals that the cyclohexane rings adopt an almost perfect chair conformation, with the amino group typically occupying the axial position .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds include amidation, alkylation, and polymerization . The reactivity of the cyclohexanone ring in the presence of tritium-labelled compounds has been studied, showing intramolecular competition for tritium between substituted aromatic and cyclohexanone rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures. For instance, the solubility of fluorinated polyamides derived from aromatic diamines is enhanced due to the presence of polar substituents, allowing them to dissolve in various solvents . The dihedral angles between the mean planes through the cyclohexane ring and the phenyl substituent affect the overall conformation and potentially the biological activity of the compounds . The thermal stability and dielectric constants of the polymers are also notable properties that make them suitable for microelectronic applications .

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

A study on anticonvulsant enaminones, including compounds structurally similar to the one , explored their hydrogen bonding characteristics. These compounds, with variations in their phenyl ring substitutions, exhibit different conformational behaviors important for their bioactivity. The study illustrates how the molecular structure influences hydrogen bonding patterns, which could be crucial for designing drugs with improved efficacy and specificity (Kubicki, Bassyouni, & Codding, 2000).

Polyamides with Cyclohexane Structure

Research into polyamides based on a cyclohexane structure, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, highlights the importance of the cyclohexane moiety in developing materials with desirable properties. These polyamides exhibit good solubility in polar organic solvents and form transparent, flexible films. The incorporation of the cyclohexane structure contributes to their high thermal stability, making them suitable for advanced material applications (Yang, Hsiao, & Yang, 1999).

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives showcases the versatility of cyclohexane-carboxylic acid derivatives in organic synthesis. These compounds, which include chlorophenyl substitutions, have been characterized for their potential in creating new chemical entities. The research demonstrates the structural diversity achievable with the cyclohexane scaffold, paving the way for novel applications in medicinal chemistry and materials science (Özer, Arslan, VanDerveer, & Külcü, 2009).

Cyclohexane Oxidation Activity

A complex containing cyclohexane-1,4-dicarboxylate as a ligand was studied for its catalytic activity in the oxidation of cyclohexane. This research highlights the potential of cyclohexane derivatives in catalysis, offering insights into designing new catalysts for industrial applications. The study suggests that modifications in the cyclohexane core can significantly affect catalytic performance, opening avenues for research in green chemistry and sustainable processes (Hazra, Mukherjee, Silva, & Pombeiro, 2014).

properties

IUPAC Name

1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLCSVQOWZGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408553
Record name 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid

CAS RN

440647-97-2
Record name 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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